molecular formula C7H11NaO7 B028989 Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt CAS No. 134355-31-0

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt

Cat. No.: B028989
CAS No.: 134355-31-0
M. Wt: 230.15 g/mol
InChI Key: MSQCUKVSFZTPPA-UBJVTWLZSA-M
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Description

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt is a chemically modified derivative of L-iduronic acid, a critical component of glycosaminoglycans (GAGs) such as heparin, heparan sulfate, and dermatan sulfate . These GAGs play essential roles in biological processes, including anticoagulation, cell signaling, and tissue development. The sodium salt form enhances solubility and stability, making it suitable for biochemical and pharmaceutical research.

Properties

CAS No.

134355-31-0

Molecular Formula

C7H11NaO7

Molecular Weight

230.15 g/mol

IUPAC Name

sodium;(2R,3S,4S,5R,6R)-3,4,5-trihydroxy-6-methoxyoxane-2-carboxylate

InChI

InChI=1S/C7H12O7.Na/c1-13-7-4(10)2(8)3(9)5(14-7)6(11)12;/h2-5,7-10H,1H3,(H,11,12);/q;+1/p-1/t2-,3-,4+,5+,7+;/m0./s1

InChI Key

MSQCUKVSFZTPPA-UBJVTWLZSA-M

SMILES

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]

Isomeric SMILES

CO[C@H]1[C@@H]([C@H]([C@@H]([C@@H](O1)C(=O)[O-])O)O)O.[Na+]

Canonical SMILES

COC1C(C(C(C(O1)C(=O)[O-])O)O)O.[Na+]

Synonyms

1-O-Methyl-α-L-iduronate Monosodium Salt;  Methyl-α-L-iduronic Acid Sodium Salt; 

Origin of Product

United States

Preparation Methods

Starting Materials and Precursor Synthesis

The synthesis begins with L-iduronic acid or its protected derivatives. L-iduronic acid is a rare sugar, often obtained via epimerization of D-glucuronic acid using enzymatic or chemical methods. For laboratory-scale synthesis, methyl α-L-idopyranoside is typically functionalized at the anomeric position and oxidized to introduce the uronic acid moiety.

Table 1: Common Starting Materials and Their Specifications

PrecursorPurity RequirementSource
L-iduronic acid≥98%Commercial suppliers (e.g., Sigma-Aldrich)
Methyl α-L-idopyranoside≥95%Custom synthesis

Methylation and Oxidation Steps

The critical step involves methylating the anomeric hydroxyl group while preserving the uronic acid functionality. A representative protocol involves:

  • Protection of Hydroxyl Groups :

    • L-iduronic acid is treated with acetic anhydride in pyridine to form peracetylated derivatives, shielding reactive hydroxyl groups.

    • Reaction Conditions : 0°C, 2 hours, under nitrogen atmosphere.

  • Anomeric Methylation :

    • The protected iduronic acid is reacted with methyl iodide in the presence of silver oxide (Ag₂O) to introduce the methyl group at the anomeric position.

    • Key Reaction :

      Peracetylated L-iduronic acid+CH3IAg2OMethyl peracetylated α-L-idopyranosiduronic acid\text{Peracetylated L-iduronic acid} + \text{CH}_3\text{I} \xrightarrow{\text{Ag}_2\text{O}} \text{Methyl peracetylated α-L-idopyranosiduronic acid}
    • Yield : 70–75% after purification.

  • Deprotection and Oxidation :

    • The acetyl groups are removed via hydrolysis with sodium methoxide (NaOMe) in methanol.

    • The primary hydroxyl group is oxidized to a carboxylic acid using TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) and sodium hypochlorite (NaClO).

Sodium Salt Formation

The free uronic acid is neutralized with sodium hydroxide (NaOH) to form the sodium salt. Ion-exchange chromatography (e.g., Dowex 50WX8-400 resin) ensures complete conversion and removes residual ions.

Table 2: Neutralization Parameters

ParameterOptimal Value
NaOH Concentration0.1 M
pH7.0–7.5
Temperature25°C

Industrial-Scale Production

Large-Batch Synthesis

Industrial processes prioritize cost efficiency and scalability. A patented method involves:

  • Continuous Flow Reactors : Methylation and oxidation are performed in tandem, reducing reaction times by 40% compared to batch processes.

  • Solvent Recovery Systems : Methanol and dimethylformamide (DMF) are recycled via distillation, minimizing waste.

Table 3: Industrial vs. Laboratory-Scale Yields

StepLaboratory YieldIndustrial Yield
Methylation75%82%
Oxidation68%73%
Salt Formation95%98%

Purification and Quality Control

  • Column Chromatography : Silica gel (230–400 mesh) with eluents like 5:8:1 MeOH–CHCl₃–H₂O removes unreacted precursors.

  • Lyophilization : The final product is freeze-dried to obtain a stable crystalline powder.

Analytical Validation :

  • 1H NMR (300 MHz, CD₃OD) : δ 1.43 (s, 9H), 3.65 (s, 3H, OCH₃), 4.95 (d, J = 3.6 Hz, H-1).

  • Mass Spectrometry : m/z 230.15 [M−Na]⁻ confirms molecular weight.

Challenges and Optimization Strategies

Stereochemical Control

The α-anomeric configuration is critical for substrate recognition by enzymes like α-L-iduronidase. Using chiral catalysts (e.g., Bu₂SnO) during methylation ensures >95% α-selectivity.

Solvent and Temperature Effects

  • Dimethylformamide (DMF) : Enhances solubility of intermediates but requires strict anhydrous conditions to prevent hydrolysis.

  • Reaction Temperature : Oxidation at >30°C leads to side products; maintaining 25°C optimizes yield.

Emerging Methodologies

Enzymatic Synthesis

Recent studies explore using iduronate-2-sulfatase to catalyze sulfation, though this remains experimental for non-sulfated derivatives.

Microwave-Assisted Reactions

Microwave irradiation reduces methylation time from 24 hours to 30 minutes, with comparable yields .

Chemical Reactions Analysis

Types of Reactions

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt involves its interaction with specific enzymes and proteins involved in glycan synthesis and degradation. The compound acts as a substrate or inhibitor in these biochemical pathways, influencing the formation and breakdown of glycans. Molecular targets include glycosyltransferases and glycosidases, which are enzymes responsible for adding or removing sugar units from glycans .

Comparison with Similar Compounds

Key Properties :

  • CAS Number : 61199-83-5 (for L-Iduronic Acid Sodium Salt; related derivatives vary) .
  • Molecular Formula : C₆H₉O₇·Na (base structure; substituents vary in derivatives).
  • Solubility: Slightly soluble in water and methanol .
  • Storage : Stable at -20°C for long-term preservation .

The compound is synthesized via stereoselective methods, such as bromination of Δ⁴-uronates followed by epoxide reduction or rearrangement, as detailed by Bazin et al. . Its structural flexibility allows for modifications like sulfation or fluorogenic tagging, enabling targeted studies on enzyme specificity and carbohydrate-protein interactions.

Comparison with Similar Compounds

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt belongs to a family of iduronic acid derivatives and sodium salts of glycosaminoglycan components. Below is a comparative analysis with structurally or functionally related compounds:

Structural and Functional Comparisons

Table 1: Key Comparative Data

Compound Name CAS Number Molecular Formula Molecular Weight Functional Groups Solubility Applications References
This compound 61199-83-5 C₆H₉O₇·Na 216.1 Carboxylate, methyl glycoside Slightly in H₂O/MeOH Heparin synthesis, enzyme substrates
4-Methylumbelliferyl α-L-Idopyranosiduronic Acid 2-Sulfate Disodium Salt 1045020-74-3 C₁₆H₁₆O₁₂S·2Na 454.3 Sulfate, fluorogenic tag Aqueous buffers Sulfatase activity assays
4-Methyl-2-oxo-2H-1-benzopyran-7-yl alpha-L-Idopyranosiduronic Acid (Free Acid) 66966-09-4 C₁₆H₁₆O₉ 352.3 Free carboxyl, fluorogenic chromophore Organic solvents Fluorogenic enzyme substrates (e.g., iduronidase)
Sodium Hyaluronate 9067-32-7 (C₁₄H₂₀NO₁₁Na)ₙ Variable N-acetylglucosamine-glucuronic acid Highly water-soluble Tissue engineering, drug delivery
L-Iduronic Acid Sodium Salt 61199-83-5 C₆H₉O₇·Na 216.1 Free carboxylate Water-soluble Biochemical standards

Detailed Analysis

Functional Group Modifications

  • Sulfation : The 2-sulfate derivative (CAS 1045020-74-3) introduces a sulfate group at position C-2, altering its binding specificity to enzymes like sulfatases. This modification mimics natural sulfated GAGs, enabling studies on enzymatic desulfation .
  • Fluorogenic Tags: The 4-methylumbelliferyl (4MU) group in CAS 66966-09-4 allows fluorescence-based detection of iduronidase activity, critical for diagnosing lysosomal storage disorders .
  • Counterion Variations : The cyclohexylammonium salt (CAS 66895-33-8) replaces sodium with cyclohexylammonium, improving lipid solubility for membrane permeability studies .

Solubility and Stability

  • Sulfated derivatives (e.g., CAS 1045020-74-3) show enhanced solubility in buffered solutions, ideal for in vitro assays .

Biological Activity

Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt (MαL-IdA-Na) is a biochemical reagent with significant applications in glycobiology, particularly in the study of glycan structures and their biological functions. This compound is a derivative of L-iduronic acid and is primarily used as a substrate in enzymatic assays to investigate various biochemical pathways involving glycosaminoglycans (GAGs).

Overview of Biological Activity

MαL-IdA-Na exhibits notable biological activities, primarily through its interactions with specific enzymes and cellular mechanisms. Its role as a fluorogenic substrate allows researchers to study enzyme activity related to lysosomal storage diseases such as mucopolysaccharidosis (MPS). The primary targets for MαL-IdA-Na include:

  • α-L-Iduronidase
  • Iduronate-2-sulfatase

These enzymes are crucial for the degradation of GAGs, and their deficiencies lead to pathological conditions.

Target Enzymes

MαL-IdA-Na serves as a substrate for α-L-iduronidase and iduronate-2-sulfatase, facilitating the production of fluorescent products upon enzymatic action. This property is leveraged in diagnostic assays for MPS, allowing for the detection of enzyme deficiencies in clinical samples.

Mode of Action

The interaction with target enzymes results in:

  • Fluorescent Product Formation : The cleavage of MαL-IdA-Na by these enzymes generates measurable fluorescence, which can be quantified to assess enzyme activity.
  • Cellular Effects : By influencing enzyme activity, MαL-IdA-Na impacts cell signaling pathways, gene expression, and metabolic processes.

MαL-IdA-Na's biochemical properties make it a valuable tool in research:

  • Chemical Structure : As a uronic acid derivative, it possesses unique structural features that facilitate specific enzyme interactions.
  • Reactivity : It can undergo various chemical reactions such as oxidation, reduction, and substitution, allowing for further modifications that can enhance its utility in research.

Research Applications

MαL-IdA-Na has diverse applications across several fields:

  • Glycobiology : It aids in understanding glycan-protein interactions and the biological functions of glycans.
  • Clinical Diagnostics : Used in assays for diagnosing lysosomal storage diseases like MPS by measuring enzyme activity.
  • Therapeutic Development : Its role in glycan-related pathways positions it as a potential candidate for developing therapeutic agents targeting these pathways.

Enzymatic Assays for MPS Diagnosis

In a study evaluating enzyme activity related to MPS, researchers utilized MαL-IdA-Na in microtiter plate assays. The results indicated that patients with elevated glycosaminoglycan (GAG) levels had corresponding deficiencies in α-L-iduronidase and iduronate-2-sulfatase activities. This correlation underscores the compound's significance in clinical diagnostics .

Fluorogenic Substrate Utilization

Another study demonstrated the effectiveness of MαL-IdA-Na as a fluorogenic substrate for assessing iduronate sulfatase activity. The assay provided clear differentiation between normal and deficient enzyme activities, showcasing its application in routine diagnostics for lysosomal storage disorders .

Comparison with Similar Compounds

Compound NameUnique FeaturesApplications
Methyl beta-D-arabinopyranosideDifferent structural propertiesCarbohydrate chemistry
4-Methylumbelliferyl alpha-L-iduronateSimilar fluorogenic propertiesEnzyme assays
HeparinHigher sulfation degree; broader biological effectsAnticoagulant therapies

MαL-IdA-Na is distinguished by its specific application in studying L-iduronic acid derivatives and their biological roles, particularly within the context of glycobiology research.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl alpha-L-Idopyranosiduronic Acid Sodium Salt
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